molecular formula C20H22O4 B13410267 Benmijunzhi CAS No. 852369-40-5

Benmijunzhi

Cat. No.: B13410267
CAS No.: 852369-40-5
M. Wt: 326.4 g/mol
InChI Key: DYFHTHIEAZGGDF-QGOAFFKASA-N
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Description

Benmijunzhi (苯醚菌酯), with the IUPAC name methyl (2E)-2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-3-methoxyacrylate, is a fungicide registered in China . It belongs to the methoxyacrylate chemical class, characterized by its (2E)-methoxyacrylate functional group, which is structurally analogous to strobilurin derivatives . Its primary use is in agricultural settings to control fungal pathogens in crops, with a maximum residue limit (MRL) of 0.5 mg/kg for plant-derived foods and 0.005 mg/kg for animal-derived products, reflecting its stringent Acceptable Daily Intake (ADI) of 0.005 mg/kg body weight . Detection methods for residues follow Chinese national standards (e.g., GB 23200.8, GB/T 5009.218), emphasizing gas chromatography and mass spectrometry techniques .

Properties

CAS No.

852369-40-5

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C20H22O4/c1-14-9-10-15(2)19(11-14)24-12-16-7-5-6-8-17(16)18(13-22-3)20(21)23-4/h5-11,13H,12H2,1-4H3/b18-13+

InChI Key

DYFHTHIEAZGGDF-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=COC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benmijunzhi involves the reaction of 2,5-dimethylphenol with benzyl chloride to form 2,5-dimethylphenyl benzyl ether. This intermediate is then reacted with methyl (E)-3-methoxyacrylate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benmijunzhi undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benmijunzhi is widely used in scientific research due to its fungicidal properties. Its applications include:

Mechanism of Action

Benmijunzhi exerts its fungicidal effects by inhibiting the mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in fungi .

Comparison with Similar Compounds

Research and Regulatory Implications

  • Temporary MRL Status : this compound’s provisional MRL suggests ongoing evaluations of its environmental persistence or toxicological endpoints .
  • Resistance Management: As a methoxyacrylate, this compound may face cross-resistance issues with strobilurins, necessitating rotational use with triazoles like difenoconazole .
  • Analytical Challenges : Lower MRLs for this compound require advanced detection methods, as highlighted in studies validating precision and accuracy of residue analysis .

Biological Activity

Benmijunzhi, a compound derived from the benzimidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties. The findings are supported by research studies, data tables, and case studies to provide a comprehensive overview.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory effects. These compounds often interact with nucleic acids and have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor activity.

In Vitro Studies

  • Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using MTS assays and BrdU proliferation assays in both 2D and 3D cell culture formats. Results indicated that the compound displayed higher cytotoxicity in 2D assays compared to 3D assays. For instance, in the HCC827 cell line, the IC50 value was found to be 6.26±0.33μM6.26\pm 0.33\,\mu M in 2D assays versus 20.46±8.63μM20.46\pm 8.63\,\mu M in 3D assays .
Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM
  • Mechanism of Action : The mechanism of action involves intercalation into double-stranded RNA (ds-RNA) and binding to the minor groove of AT-rich DNA sequences, which enhances its antitumor efficacy .

Antimicrobial Activity

This compound has also shown significant antimicrobial properties against various pathogens.

Antibacterial Studies

  • Testing Methodology : Antimicrobial activity was evaluated using broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli25-50 mg/mL
S. aureus62.5 μg/mL
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as F, Cl, Br, and NO2 in the aromatic ring significantly enhances antimicrobial activity .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

  • Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated their potential as effective antitumor agents against various cancer cell lines, showcasing a notable reduction in cell viability when treated with these compounds.
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial properties of benzimidazole-pyrazole hybrids revealed their effectiveness against multi-resistant bacterial strains, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

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